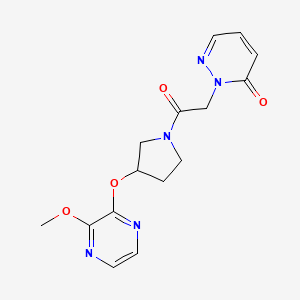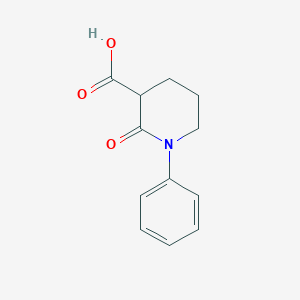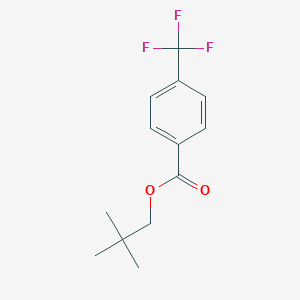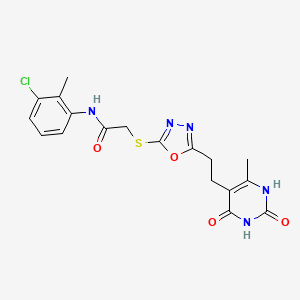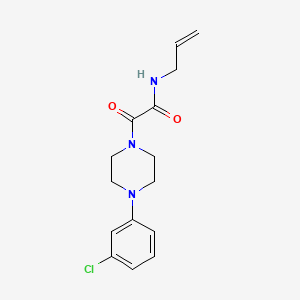
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds containing the piperazine moiety, which is present in the structure of the compound , have been found to exhibit antiviral activity . They have been reported as active agents against a number of DNA and RNA viruses .
Anti-Inflammatory Activity
Piperazine derivatives have also been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
The compound could potentially have applications in cancer treatment. Piperazine derivatives have been found to play an important role in chemopreventive and chemotherapeutic effects on cancer .
Anti-HIV Activity
Piperazine derivatives have been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV infection.
Antioxidant Activity
Piperazine derivatives have been reported to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Activity
Piperazine derivatives have been reported to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of bacterial infections.
Wirkmechanismus
Target of Action
The compound, also known as 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(prop-2-en-1-yl)acetamide, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is implicated in a range of physiological and pathological conditions such as mood and anxiety disorders .
Mode of Action
The compound interacts with its target, the 5-HT2A receptor, by binding to it. This binding can alter the receptor’s activity, influencing the transmission of serotonin signals . The exact nature of these changes depends on the specific characteristics of the compound, including its affinity for the receptor and its efficacy in activating or inhibiting the receptor’s function .
Biochemical Pathways
The interaction of the compound with the 5-HT2A receptor affects the serotonin signaling pathway. Serotonin is a key neurotransmitter involved in a variety of functions, including mood regulation, appetite, and sleep. Alterations in serotonin signaling can therefore have widespread effects on physiological function .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific interactions with the 5-HT2A receptor and the subsequent alterations in serotonin signaling. These effects can include changes in neuronal firing rates, synaptic plasticity, and neural circuit function .
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVDURQHJVKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

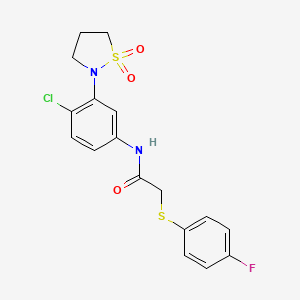
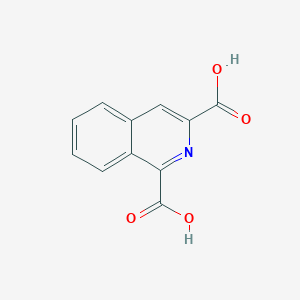
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2830732.png)
![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)


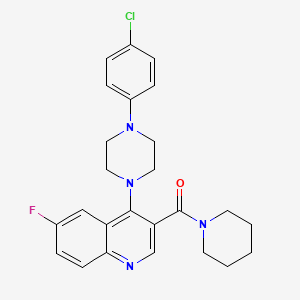
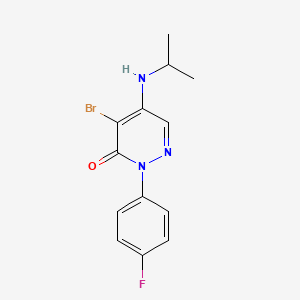
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)
